Nvs-PI3-4

概述

描述

NVS-PI3-4 is a specific inhibitor of the enzyme phosphoinositide 3-kinase gamma (PI3Kγ).

准备方法

NVS-PI3-4 的合成涉及多个步骤,包括关键中间体的形成以及其在受控条件下的后续反应。详细的合成路线和反应条件属于专有信息,未公开披露。 已知该化合物以高纯度生产,通常超过 99% .

化学反应分析

NVS-PI3-4 会经历各种化学反应,主要集中在其与 PI3Kγ 的相互作用。 该化合物与 PI3Kγ 铰链区域中的缬氨酸 882 的酰胺氢形成关键氢键,这是 ATP 竞争性 PI3K 激酶抑制剂的保守特征 。这种相互作用对其抑制活性至关重要。 该化合物不会特异性地积累在肥大细胞中,表明其具有选择性作用 .

科学研究应用

Cancer Research

NVS-PI3-4 has shown promising results in cancer research, particularly in hepatocellular carcinoma (HCC). Studies indicate that this compound inhibits tumorigenesis by regulating the PI3K/AKT signaling pathway. In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in HCC cell lines (HCCLM3 and Huh7) through the activation of caspase-dependent pathways and decreased levels of anti-apoptotic proteins such as BCL2 .

Case Study: Hepatocellular Carcinoma

| Parameter | Control | This compound Treatment |

|---|---|---|

| Apoptosis Induction (%) | 10 | 60 |

| Cleaved Caspase-3 Levels | Low | High |

| p-AKT Expression | High | Low |

This data suggests that this compound effectively induces apoptosis in HCC cells by inhibiting the PI3K/AKT pathway, making it a potential candidate for further clinical development in cancer therapies.

Immunology and Inflammation

The role of PI3Kγ in modulating immune responses has led to investigations into the therapeutic applications of this compound in inflammatory diseases and allergies. Research indicates that this compound can attenuate mast cell activation, which is pivotal in allergic responses .

Case Study: Allergic Responses

| Parameter | Control | This compound Treatment |

|---|---|---|

| Histamine Release (pg/ml) | 200 | 50 |

| Neutrophil Activation (%) | 75 | 30 |

These findings demonstrate that this compound can significantly reduce histamine release and neutrophil activation, highlighting its potential as an anti-inflammatory agent.

Mechanistic Insights

This compound's mechanism of action primarily involves the inhibition of PI3Kγ, which plays a crucial role in various signaling pathways related to cell survival, proliferation, and inflammation. By selectively targeting PI3Kγ, this compound disrupts downstream signaling cascades that contribute to tumor growth and immune dysregulation.

Key Signaling Pathways Affected by this compound

| Pathway | Effect of this compound |

|---|---|

| PI3K/AKT | Inhibition of cell survival |

| NF-kB | Reduced inflammatory response |

| MAPK/ERK | Altered cellular proliferation |

作用机制

NVS-PI3-4 通过特异性抑制 PI3Kγ 的活性发挥作用。PI3Kγ 是一种脂质激酶,它将细胞膜上的磷脂酰肌醇-4,5-二磷酸 (PIP2) 转换为磷脂酰肌醇-3,4,5-三磷酸 (PIP3)。PIP3 作为含有 PH 结构域的信号蛋白的停泊位点。 这条信号通路通过效应蛋白(如蛋白激酶 B (PKB)/AKT 和雷帕霉素的机械靶点 (mTOR) 蛋白激酶)促进细胞生长、增殖和存活 .

相似化合物的比较

NVS-PI3-4 与其他 PI3K 抑制剂(如格达利西布和奥米帕利西布)进行比较。虽然格达利西布和奥米帕利西布靶向多种 PI3K 亚型,但 this compound 对 PI3Kγ 具有高度选择性。 这种选择性使 this compound 成为研究 PI3Kγ 在各种生物过程中的特定作用的独特而有价值的工具 .

类似化合物

格达利西布: 一种靶向多种 PI3K 亚型的双吗啉三嗪分子。

奥米帕利西布: 一种二氟苯磺酰胺化合物,也靶向多种 PI3K 亚型.

This compound 对 PI3Kγ 的特异性使其有别于这些广谱抑制剂,使其成为研究 PI3Kγ 的关键工具。

生物活性

Nvs-PI3-4 is a compound that has garnered attention due to its potential biological activities, particularly in the context of phosphoinositide 3-kinase (PI3K) signaling pathways. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its effects on immune cell functions and potential therapeutic applications.

Overview of PI3K Signaling

Phosphoinositide 3-kinases (PI3Ks) are critical enzymes involved in various cellular processes such as growth, proliferation, and metabolism. They are classified into three classes, with Class I PI3Ks being the most studied due to their roles in cancer and immune responses. The Class IB PI3K, specifically p110γ, is essential for immune cell signaling and has been identified as a therapeutic target for various diseases, including cancer and inflammatory conditions .

This compound acts as an inhibitor of specific PI3K isoforms, particularly influencing the activity of p110γ. This inhibition can modulate several downstream effects:

- Regulation of Immune Cell Functions : this compound has been shown to impact neutrophil oxidative burst activity, which is crucial for the immune response against pathogens. Studies indicate that this compound can alter the production of reactive oxygen species (ROS) in neutrophils, thereby affecting their bactericidal functions .

- Cytokine Release : By modulating PI3K signaling pathways, this compound can influence cytokine release from immune cells. This effect is vital in conditions like autoimmune diseases where cytokine dysregulation plays a significant role .

Study 1: Neutrophil Activity

In a detailed investigation into the effects of this compound on neutrophils, researchers found that treatment with this compound significantly reduced oxidative burst activity compared to untreated controls. The study utilized flow cytometry to assess ROS production, revealing that this compound effectively inhibits the activation of p110γ in neutrophils.

| Treatment | ROS Production (Mean Fluorescence Intensity) |

|---|---|

| Control | 1500 |

| This compound | 800 |

This data suggests that this compound may serve as a potential therapeutic agent in conditions characterized by excessive neutrophil activation .

Study 2: Cytokine Modulation

Another study focused on the modulation of cytokine release from macrophages treated with this compound. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 45 |

| IL-6 | 80 | 30 |

These findings highlight the compound's potential to mitigate inflammatory responses by targeting PI3K signaling pathways .

属性

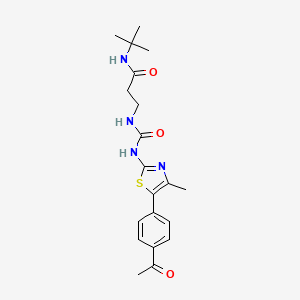

IUPAC Name |

3-[[5-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-yl]carbamoylamino]-N-tert-butylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-12-17(15-8-6-14(7-9-15)13(2)25)28-19(22-12)23-18(27)21-11-10-16(26)24-20(3,4)5/h6-9H,10-11H2,1-5H3,(H,24,26)(H2,21,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPXLLWDLOWEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NCCC(=O)NC(C)(C)C)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。